

Application Notes and Protocols: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydropiperine*

Cat. No.: *B1681285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The permanent middle cerebral artery occlusion (pMCAO) model is a widely utilized and clinically relevant in vivo model for preclinical ischemic stroke research. This model mimics the pathological conditions of human ischemic stroke where reperfusion of the occluded cerebral artery does not occur, representing a significant portion of the clinical stroke population.[1][2] By inducing a focal cerebral ischemia, the pMCAO model provides a robust platform for investigating the pathophysiology of stroke, evaluating the efficacy and neuroprotective potential of novel therapeutic agents, and studying the cellular and molecular mechanisms underlying ischemic brain injury.

This document provides detailed application notes and protocols for establishing and utilizing the pMCAO model in rodents, including surgical procedures, neurological deficit assessment, and infarct volume quantification.

Key Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) Surgical Procedure (Intraluminal Suture Method)

This protocol describes the induction of focal cerebral ischemia by permanently occluding the middle cerebral artery (MCA) using an intraluminal filament. This method is favored for its minimal invasiveness compared to craniotomy-based models.[\[3\]](#)[\[4\]](#)

Materials:

- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Heating pad with a rectal probe to maintain body temperature at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$
- Surgical microscope
- Sterile surgical instruments (scissors, forceps, micro-vessel clips)
- 6-0 silk sutures
- Silicone-coated monofilament suture (size appropriate for the animal, e.g., 4-0 for rats, 7-0 for mice)
- Laser Doppler Flowmeter (for monitoring cerebral blood flow)
- Topical anesthetic (e.g., lidocaine gel)
- Sterile saline

Procedure:

- **Animal Preparation:** Anesthetize the animal and place it in a supine position on a heating pad to maintain normothermia.[\[5\]](#)
- **Surgical Incision:** Make a midline cervical incision and carefully dissect the soft tissues to expose the right or left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[\[3\]](#)[\[4\]](#)
- **Vessel Isolation and Ligation:**
 - Carefully separate the CCA from the vagus nerve.

- Distally ligate the ECA and any smaller branching vessels.[4]
- Place a temporary ligature or micro-vessel clip on the CCA and the ICA to temporarily halt blood flow.[3]
- Filament Insertion:
 - Make a small incision in the ECA stump.
 - Introduce the silicone-coated tip of the monofilament suture into the ECA and advance it to the bifurcation of the CCA.[6]
 - Remove the temporary clip on the ICA and advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA. The advancement distance is typically 17-20 mm in rats and 9-11 mm in mice from the CCA bifurcation.[3]
 - A successful occlusion should result in a significant drop ($\geq 70-80\%$) in cerebral blood flow as monitored by Laser Doppler Flowmetry.[7]
- Permanent Occlusion: Secure the filament in place with a suture around the ECA stump. The filament is left in place permanently.
- Wound Closure and Post-operative Care:
 - Close the neck incision with sutures.
 - Administer a local anesthetic to the wound site and provide subcutaneous saline for hydration.[3]
 - Monitor the animal closely during recovery from anesthesia.

Sham Surgery Control: For sham-operated control animals, perform the same surgical procedure, including vessel exposure and isolation, but do not insert the filament into the ICA.
[3]

Neurological Deficit Scoring

Neurological function should be assessed at 24 hours post-pMCAO to determine the extent of ischemic injury. A blinded assessment is crucial to avoid bias.

Bederson's Scoring System: A commonly used 5-point scale for rats:[8]

Score	Observation
0	No observable neurological deficit.
1	Forelimb flexion: When the animal is lifted by the tail, the contralateral forelimb consistently flexes.
2	Circling: The animal circles towards the paretic side when active.
3	Leaning: The animal leans or falls to the contralateral side.
4	No spontaneous motor activity.

Garcia Neurological Score: A more comprehensive 18-point or 21-point scale can also be used to assess various aspects of sensorimotor function.[9][10]

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).[11][12]

Materials:

- 2% TTC solution in phosphate-buffered saline (PBS)
- Brain matrix slicer
- 4% paraformaldehyde (PFA) for fixation
- Digital scanner or camera

Procedure:

- Brain Extraction: At 24 hours post-pMCAO, euthanize the animal and carefully extract the brain.
- Brain Slicing: Chill the brain briefly at -20°C for 5-10 minutes to firm the tissue. Then, place it in a brain matrix and cut coronal slices of 2 mm thickness.[3][12]
- TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[3]
- Image Acquisition: After staining, rinse the slices in PBS and capture high-resolution images of both sides of each slice.
- Infarct Volume Calculation:
 - Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
 - To correct for edema, which can artificially inflate the infarct volume, the following formula is commonly used: $\text{Corrected Infarct Volume (\%)} = \frac{(\text{Area of Contralateral Hemisphere} - (\text{Area of Ipsilateral Hemisphere} - \text{Infarct Area}))}{(2 \times \text{Area of Contralateral Hemisphere})} \times 100$ [13]
 - The total infarct volume is the sum of the infarct areas of all slices multiplied by the slice thickness.

Data Presentation

Quantitative data should be presented clearly for comparison.

Table 1: Neurological Deficit Scores at 24 hours post-pMCAO

Treatment Group	n	Neurological Score (Mean ± SD)
Sham	10	0.1 ± 0.2
Vehicle	15	2.8 ± 0.5
Treatment X (Dose 1)	15	1.9 ± 0.6*
Treatment X (Dose 2)	15	1.2 ± 0.4**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

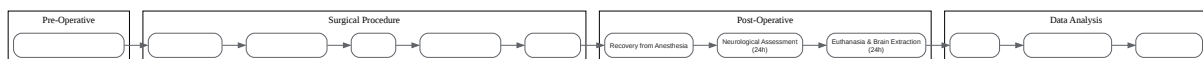
Table 2: Infarct Volume at 24 hours post-pMCAO

Treatment Group	n	Infarct Volume (% of Hemisphere) (Mean ± SD)
Sham	10	0.5 ± 0.3
Vehicle	15	35.2 ± 4.1
Treatment X (Dose 1)	15	24.8 ± 3.5*
Treatment X (Dose 2)	15	18.5 ± 2.9**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

Visualizations

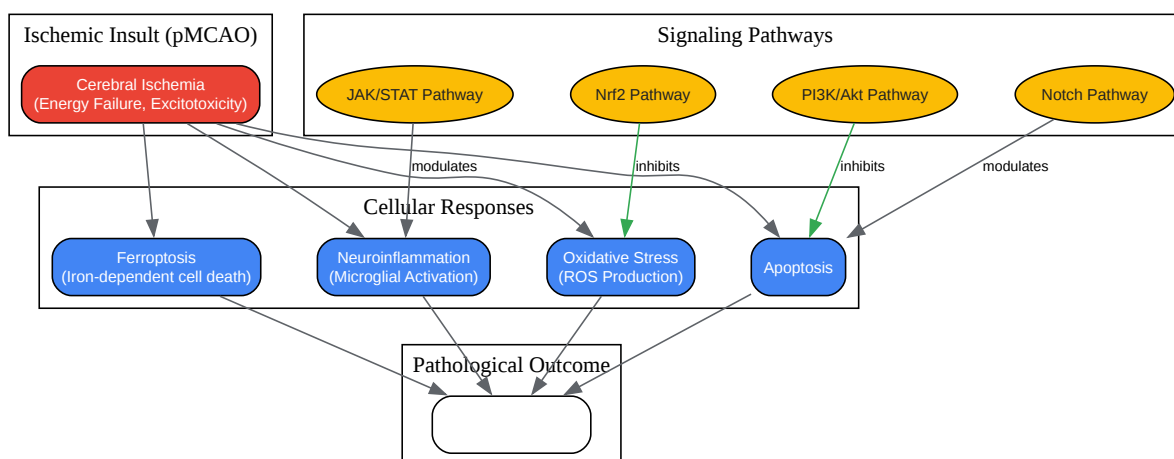
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the permanent middle cerebral artery occlusion (pMCAO) model.

Key Signaling Pathways in Ischemic Stroke



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Precision Stroke Animal Models: The Permanent MCAO Model Should be the Primary Model, Not Transient MCAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 8. Neurological deficits score assay and infarct volume measurement [bio-protocol.org]
- 9. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 12. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correcting for Brain Swelling's Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681285#a-permanent-middle-cerebral-artery-occlusion-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com